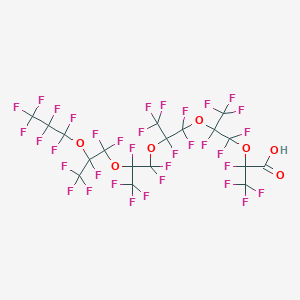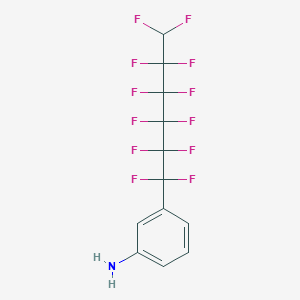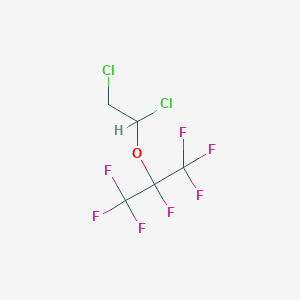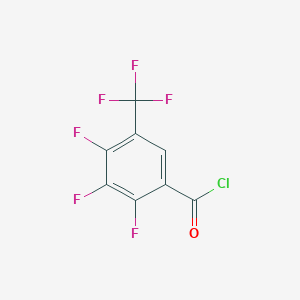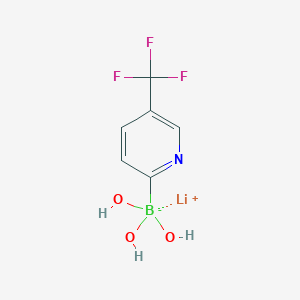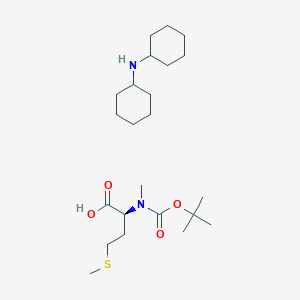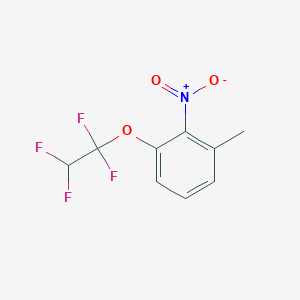
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene is an organic compound characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene typically involves the reaction of 2-nitrotoluene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-nitrotoluene and 1,1,2,2-tetrafluoroethanol.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Elevated temperatures (typically around 80-100°C) and the use of a solvent such as dichloromethane or toluene.
Procedure: The starting materials are mixed in the presence of the catalyst and solvent, and the reaction mixture is heated to the desired temperature. The reaction is monitored until completion, and the product is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and tetrafluoroethoxy groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(1,1,2,2-Tetrafluoroethoxy)-2-aminotoluene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Potential use in the study of fluorinated compounds’ interactions with biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential use as drug candidates or intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals, including advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the nitro and tetrafluoroethoxy groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but with an amine group instead of a nitro group.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with different functional groups and applications.
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene is unique due to the combination of its nitro and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new materials or as intermediates in complex organic syntheses.
Properties
IUPAC Name |
1-methyl-2-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c1-5-3-2-4-6(7(5)14(15)16)17-9(12,13)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMQCBNFRGNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
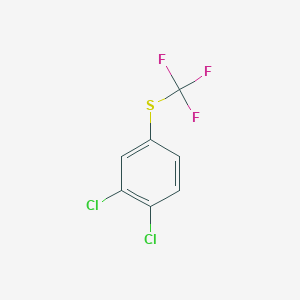
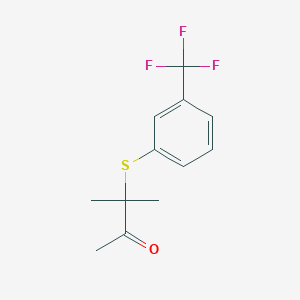
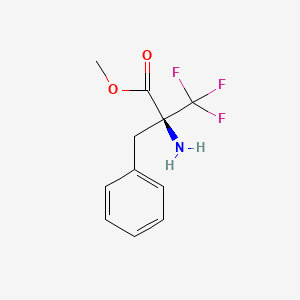
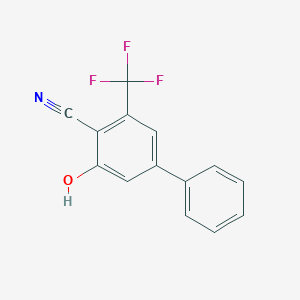
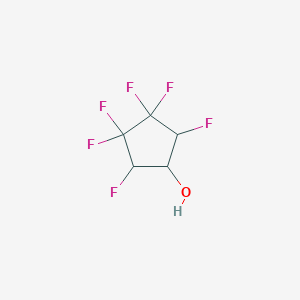
![Perfluoro-[2,3-bis(2-bromoethoxy)butane]](/img/structure/B6342541.png)
